3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol
Description
3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol is an organic compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry .
Properties
IUPAC Name |
3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-4-11(3,5-6-15)12-7-10-8-13-14-9(10)2/h8,12,15H,4-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHDPKNCKXILSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCO)NCC1=C(NN=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methyl-1H-pyrazole with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazol-5-ol: A similar compound with a hydroxyl group at the 5-position of the pyrazole ring.
5-hydroxy-1-methyl-1H-pyrazole: Another related compound with a hydroxyl group at the 5-position and a methyl group at the 1-position.
Uniqueness
3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
